molecular formula C12H8I2N2O3 B11661315 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11661315
M. Wt: 482.01 g/mol
InChI Key: PMCVYXUXOLYKKX-GIDUJCDVSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

The iodine atoms can also influence the compound’s ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry .

Properties

Molecular Formula

C12H8I2N2O3

Molecular Weight

482.01 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8I2N2O3/c13-8-4-7(11(17)9(14)5-8)6-15-16-12(18)10-2-1-3-19-10/h1-6,17H,(H,16,18)/b15-6+

InChI Key

PMCVYXUXOLYKKX-GIDUJCDVSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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